1-(Benzylsulfanyl)pentan-3-one
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Overview
Description
1-(Benzylsulfanyl)pentan-3-one is an organic compound characterized by the presence of a benzylsulfanyl group attached to a pentan-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzylsulfanyl)pentan-3-one can be synthesized through the reaction of thiirane with sodium ethoxide in the presence of benzyl chloride . This method involves the nucleophilic attack of the thiirane on the benzyl chloride, followed by the formation of the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfanyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzylsulfanyl derivatives.
Scientific Research Applications
1-(Benzylsulfanyl)pentan-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfanyl)pentan-3-one involves its interaction with various molecular targets and pathways. The benzylsulfanyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules. The ketone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior.
Comparison with Similar Compounds
Pentan-3-one: Shares the same ketone backbone but lacks the benzylsulfanyl group.
Benzylsulfanyl derivatives: Compounds with similar benzylsulfanyl groups but different alkyl backbones.
Uniqueness: 1-(Benzylsulfanyl)pentan-3-one is unique due to the combination of the benzylsulfanyl group and the pentan-3-one backbone, which imparts distinct chemical and physical properties
Properties
CAS No. |
123570-86-5 |
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Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-benzylsulfanylpentan-3-one |
InChI |
InChI=1S/C12H16OS/c1-2-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
OIOYPWAZNIAFKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCSCC1=CC=CC=C1 |
Origin of Product |
United States |
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